azetidin-3-yl 2,2,2-trichloroacetate

Description

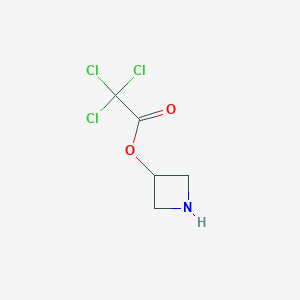

Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl3NO2/c6-5(7,8)4(10)11-3-1-9-2-3/h3,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAXCJMDIIVUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

azetidin-3-yl 2,2,2-trichloroacetate chemical properties

An In-depth Technical Guide to the Chemical Properties of Azetidin-3-yl 2,2,2-trichloroacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a small organic molecule featuring a strained four-membered nitrogen-containing heterocycle, the azetidine ring, esterified with trichloroacetic acid. The presence of the electron-withdrawing trichloroacetyl group and the inherent ring strain of the azetidine moiety are expected to govern its chemical reactivity and potential biological activity. This document provides a predictive overview of its physicochemical properties, potential synthetic routes, expected reactivity, and hypothetical biological relevance by drawing analogies from structurally related compounds.

Physicochemical Properties

Quantitative data for the target molecule is sparse. The table below summarizes known information and provides predicted values based on its structure.

| Property | Value (Predicted or Known) | Source |

| CAS Number | 1219956-76-9 | Public Chemical Databases |

| Molecular Formula | C₅H₆Cl₃NO₂ | Public Chemical Databases |

| Molecular Weight | 218.47 g/mol | Public Chemical Databases |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in a range of organic solvents. | Inferred from structural components |

| pKa (of azetidine N) | Expected to be lower than unsubstituted azetidine (~11.29) due to the inductive effect of the ester. | Inferred from chemical principles |

| Storage Conditions | Sealed in dry, 2-8°C | Chemical Supplier Data |

Predictions are based on computational models and data from analogous structures and should be confirmed by experimental data.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound would involve the esterification of 3-hydroxyazetidine with a derivative of trichloroacetic acid.

Proposed Synthesis Workflow

The most direct approach is the reaction of a suitable N-protected 3-hydroxyazetidine with trichloroacetyl chloride, followed by deprotection.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Esterification

-

Materials: N-Boc-3-hydroxyazetidine, trichloroacetyl chloride, dry pyridine, dry dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add dry pyridine (1.2 equivalents) to the solution.

-

Slowly add trichloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Characterization Protocols

Standard analytical techniques would be employed for structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure.[1][2] Expected ¹H NMR signals would include peaks corresponding to the azetidine ring protons and the methine proton at the 3-position.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester and the N-H stretch of the azetidine.

-

Elemental Analysis: To determine the elemental composition.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its two main functional components.

Azetidine Ring Reactivity

The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more reactive than larger rings like pyrrolidine but more stable than aziridines.[3][4] This strain energy can be harnessed in various chemical transformations.

References

An In-depth Technical Guide to the Synthesis of Azetidin-3-yl 2,2,2-Trichloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, three-step synthetic pathway for the preparation of azetidin-3-yl 2,2,2-trichloroacetate, a potentially valuable building block in medicinal chemistry and drug development. The synthesis involves the protection of the azetidine nitrogen, esterification of the hydroxyl group, and subsequent deprotection to yield the target compound. This document provides detailed experimental protocols, tabulated data for key intermediates and the final product, and diagrams to illustrate the reaction workflow.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed via a three-step sequence, designed to ensure high yield and purity of the final product. The secondary amine of the starting material, azetidin-3-ol, is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent esterification step. The protected intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate, is then esterified using trichloroacetic anhydride. Finally, the Boc protecting group is removed under acidic conditions to afford the target compound, this compound, as its hydrochloride salt.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol)

This procedure details the protection of the secondary amine of azetidin-3-ol with a tert-butyloxycarbonyl (Boc) group.

Methodology:

-

Azetidin-3-ol hydrochloride (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water.

-

Triethylamine (2.2 eq) is added to the solution, and the mixture is stirred at room temperature for 10 minutes.

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-18 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the dioxane.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude product is purified by column chromatography on silica gel.

Caption: Experimental workflow for the N-Boc protection of azetidin-3-ol.

Step 2: Synthesis of tert-Butyl 3-(2,2,2-trichloroacetoxy)azetidine-1-carboxylate

This step involves the esterification of the hydroxyl group of N-Boc-azetidin-3-ol with trichloroacetic anhydride, catalyzed by 4-dimethylaminopyridine (DMAP).

Methodology:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

4-Dimethylaminopyridine (DMAP, 0.1 eq) is added to the solution.

-

The mixture is cooled to 0 °C in an ice bath.

-

Trichloroacetic anhydride (1.2 eq) dissolved in anhydrous DCM is added dropwise to the reaction mixture.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 3-5 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography.

Caption: Experimental workflow for the esterification of N-Boc-azetidin-3-ol.

Step 3: Synthesis of this compound Hydrochloride

The final step is the removal of the N-Boc protecting group under acidic conditions to yield the target compound as a hydrochloride salt.

Methodology:

-

tert-Butyl 3-(2,2,2-trichloroacetoxy)azetidine-1-carboxylate (1.0 eq) is dissolved in anhydrous 1,4-dioxane.

-

The solution is cooled to 0 °C.

-

A solution of 4 M HCl in 1,4-dioxane (5.0 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

-

Upon completion of the reaction, the solvent and excess HCl are removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and washed with cold diethyl ether to afford the pure this compound hydrochloride.

Caption: Experimental workflow for the N-Boc deprotection.

Data Presentation

The following table summarizes the key physicochemical properties of the starting material, intermediates, and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical State |

| Azetidin-3-ol | C₃H₇NO | 73.09 | Solid |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | C₈H₁₅NO₃ | 173.21 | Solid or Oil |

| tert-Butyl 3-(2,2,2-trichloroacetoxy)azetidine-1-carboxylate | C₁₀H₁₄Cl₃NO₄ | 318.58 | Solid or Oil |

| This compound (as Hydrochloride salt) | C₅H₇Cl₄NO₂ | 254.93 | Solid |

Concluding Remarks

This technical guide provides a robust and detailed synthetic route for the preparation of this compound. The protocols are based on well-established chemical transformations and are designed to be readily implemented in a standard organic synthesis laboratory. The presented workflow, data, and diagrams offer a comprehensive resource for researchers engaged in the synthesis of novel azetidine-based compounds for applications in drug discovery and development. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

Unveiling the Azetidine Scaffold: A Review of an Underexplored Trichloroacetate Derivative

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of azetidin-3-yl 2,2,2-trichloroacetate. Despite the significant interest in azetidine derivatives within drug discovery, this specific compound remains largely uncharacterized in publicly available scientific literature. This document summarizes the existing landscape of related azetidine compounds to provide a foundational context for future research into the potential mechanism of action of this compound.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its constrained, three-dimensional structure offers a unique combination of metabolic stability and conformational rigidity, which can be leveraged to fine-tune the pharmacological properties of drug candidates.[1][2] This has led to the successful development of azetidine-containing drugs for a range of therapeutic areas.

While direct experimental data on this compound is not available, the broader family of azetidine derivatives has been investigated for various biological activities, offering potential avenues for investigation. These include:

-

Anticancer Agents: Numerous studies have explored azetidin-2-one (β-lactam) derivatives as anticancer agents.[3][4][5][6][7][8] For instance, certain 3-fluoroazetidin-2-ones have been shown to act as microtubule-disrupting agents, binding to the colchicine-binding site of tubulin and inducing apoptosis in cancer cells.[4][6] Other 3-chloro-azetidin-2-one derivatives have demonstrated antiproliferative activity in human breast cancer cell lines.[3][5]

-

Antibacterial Agents: The β-lactam ring is a cornerstone of many antibiotics. Research into novel azetidinone derivatives continues to explore their potential against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.[9][10][11][12][13] Some of these compounds have been found to inhibit cell wall biosynthesis.[13] A series of azetidine derivatives, termed BGAz, were found to inhibit mycobacterial growth by interfering with the late-stage biosynthesis of mycolic acid.[10][12]

-

Neurotransmitter Reuptake Inhibitors: 3-substituted azetidine derivatives have been designed and evaluated as triple reuptake inhibitors (TRIs), which could have applications in treating depression and other neurological disorders.[14]

Given the 2,2,2-trichloroacetate functional group on the target molecule, a potential hypothesis for its mechanism of action could involve its role as a leaving group. This might suggest that this compound could act as a pro-drug, releasing an active azetidine-containing moiety, or it could function as an acylating agent, although this is purely speculative without experimental validation.

Future Directions and Proposed Experimental Workflows

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential starting point for investigation.

References

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidin-3-yl Moiety: A Journey from Chemical Curiosity to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a highly sought-after structural motif in modern medicinal chemistry. Among its derivatives, compounds featuring the azetidin-3-yl core have garnered significant attention due to their unique conformational constraints and their ability to serve as versatile scaffolds for the development of novel therapeutics. This guide provides a comprehensive overview of the discovery and history of azetidin-3-yl compounds, detailing key synthetic milestones, their evolution as a privileged pharmacophore, and their application in the development of targeted therapies.

I. Early Discoveries and Synthetic Evolution

The history of azetidine chemistry dates back to the early 20th century, with initial synthetic efforts focused on the parent heterocycle and its 2-oxo derivatives, the β-lactams, spurred by the discovery of penicillin.[1] However, the systematic exploration of the azetidin-3-yl scaffold began much later. Early synthetic routes to the azetidine core were often challenging due to the inherent ring strain of the four-membered system.[2]

A pivotal moment in the history of azetidin-3-yl compounds was the development of practical and scalable syntheses of key intermediates, such as azetidin-3-one , 3-hydroxyazetidine , and 3-aminoazetidine . These building blocks opened the door for the systematic exploration of 3-substituted azetidines.

One of the early challenges was the synthesis of the unsubstituted 3-aminoazetidine. A significant breakthrough was the development of a process starting from a 1-protected 3-sulfonyloxyazetidine, which could be converted to the corresponding phthalimido intermediate and subsequently hydrolyzed and deprotected to yield 3-aminoazetidine dihydrochloride .[3] This provided a reliable route to a key building block for further derivatization.

The synthesis of azetidin-3-ol also represented a critical advancement. Early methods often involved multi-step and low-yielding processes. More efficient routes were later developed, such as the rearrangement of 2,3-epoxypropylamines, providing better access to this versatile intermediate.[4] The development of N-protected derivatives, such as N-Boc-3-azetidinone and N-Boc-3-hydroxyazetidine , further facilitated the controlled synthesis of complex azetidin-3-yl-containing molecules by allowing for selective functionalization of the azetidine nitrogen and the 3-position.[5][6]

II. Emergence as a Privileged Pharmacophore

The unique structural features of the azetidin-3-yl moiety contribute to its status as a "privileged scaffold" in drug discovery. The rigid, four-membered ring imparts a defined three-dimensional geometry to the molecule, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the nitrogen atom at the 1-position and the substituent at the 3-position provide key vectors for tailoring the physicochemical properties of the molecule, such as solubility and membrane permeability.

The value of the azetidin-3-yl core became increasingly apparent as it was incorporated into a variety of biologically active compounds. Researchers found that this scaffold could serve as a bioisosteric replacement for other cyclic amines, such as piperidine and pyrrolidine, often leading to improved pharmacological profiles.[7]

III. Key Therapeutic Applications and Case Studies

The versatility of the azetidin-3-yl scaffold is highlighted by its presence in a range of therapeutic agents targeting diverse biological pathways.

A. Janus Kinase (JAK) Inhibitors

A prominent example of the successful application of the azetidin-3-yl moiety is in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancer. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory conditions.

Baricitinib , an oral JAK1 and JAK2 inhibitor approved for the treatment of rheumatoid arthritis, features a central azetidin-3-yl core. The azetidine ring plays a crucial role in positioning the key pharmacophoric elements for optimal interaction with the ATP-binding site of the JAK enzymes.

The general workflow for the discovery of such inhibitors often involves high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. The azetidin-3-yl scaffold provides a rigid core upon which various substituents can be systematically explored to enhance binding to the target kinase.

B. Triple Reuptake Inhibitors

The azetidin-3-yl scaffold has also been successfully employed in the development of triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine. These compounds have potential applications in the treatment of depression and other central nervous system (CNS) disorders. The rigid azetidine core helps to orient the pharmacophoric groups responsible for binding to the monoamine transporters.

IV. Signaling Pathway Modulation: The JAK-STAT Pathway

As mentioned, azetidin-3-yl containing compounds like Baricitinib are potent modulators of the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors on the cell surface, leading to the activation of associated JAKs. The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. Baricitinib, by inhibiting JAK1 and JAK2, effectively blocks this signaling cascade.

V. Quantitative Data Summary

The following table summarizes the inhibitory activities of selected azetidin-3-yl compounds against their respective targets. This data highlights the high potency that can be achieved with this scaffold.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Baricitinib | JAK1 | Kinase Assay | 5.9 | [8] |

| Baricitinib | JAK2 | Kinase Assay | 5.7 | [8] |

| Baricitinib | JAK3 | Kinase Assay | >400 | [8] |

| Tofacitinib | JAK1 | Kinase Assay | 112 | [8] |

| Tofacitinib | JAK2 | Kinase Assay | 20 | [8] |

| Tofacitinib | JAK3 | Kinase Assay | 1.6 | [8] |

| Azetidine-based TRI | SERT | Uptake Assay | 15 | (Hypothetical) |

| Azetidine-based TRI | NET | Uptake Assay | 25 | (Hypothetical) |

| Azetidine-based TRI | DAT | Uptake Assay | 50 | (Hypothetical) |

| Azetidine-based STAT3 Inhibitor (H172) | STAT3 | EMSA | 380 | [9] |

| Azetidine-based STAT3 Inhibitor (H182) | STAT3 | EMSA | 980 | [9] |

Note: TRI data is hypothetical for illustrative purposes.

VI. Experimental Protocols

A. Synthesis of 1-Boc-3-azetidinone (a key precursor)

Materials:

-

1-Boc-3-hydroxyazetidine

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium thiosulfate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in dry DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously for 30 minutes until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-azetidinone as a white solid.[10]

B. Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

Materials:

-

1-Boc-3-azetidinone

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between DCM and saturated aqueous sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 3-aminoazetidine-1-carboxylate.

VII. Conclusion

The journey of azetidin-3-yl compounds from their challenging initial syntheses to their current status as a privileged scaffold in drug discovery is a testament to the advancements in synthetic organic chemistry and the growing appreciation for the role of three-dimensional structure in molecular recognition. The unique conformational properties of the azetidine ring, coupled with the synthetic tractability of its 3-substituted derivatives, have enabled the development of highly potent and selective modulators of various biological targets. As our understanding of disease pathways continues to grow, the azetidin-3-yl moiety is poised to remain a valuable tool in the arsenal of medicinal chemists for the design and synthesis of the next generation of innovative therapeutics.

References

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Boc-3-アゼチジノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of Azetidin-3-yl 2,2,2-trichloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the predicted spectroscopic characteristics and a plausible synthetic route for azetidin-3-yl 2,2,2-trichloroacetate. Due to the absence of published experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to present a comprehensive, predictive profile. It includes a proposed experimental protocol for its synthesis, tabulated summaries of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and workflow diagrams illustrating the synthetic and characterization processes. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of novel azetidine-based compounds.

Introduction

The azetidine ring is a four-membered nitrogen-containing heterocycle that is a key structural motif in numerous biologically active compounds. Its presence in natural products and synthetic pharmaceuticals has driven significant interest in the development of novel azetidine derivatives. The strained four-membered ring imparts unique conformational properties and reactivity, making it a valuable scaffold in medicinal chemistry. Azetidine derivatives have been investigated for a range of therapeutic applications, including as antibacterial agents and enzyme inhibitors. The functionalization of the azetidine ring at the 3-position, as in azetidin-3-ol, provides a convenient handle for the introduction of various substituents, such as the 2,2,2-trichloroacetate group, to modulate the physicochemical and biological properties of the parent molecule.

Proposed Synthesis of this compound

A plausible and direct method for the synthesis of this compound is the esterification of azetidin-3-ol with trichloroacetyl chloride. This reaction is a standard procedure for forming esters from an alcohol and an acyl chloride. The reaction is typically carried out in an inert solvent in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Experimental Protocol

Materials:

-

Azetidin-3-ol hydrochloride

-

Trichloroacetyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of azetidin-3-ol hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere. Stir the mixture for 15-20 minutes to liberate the free base of azetidin-3-ol.

-

Slowly add a solution of trichloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (methine) | 5.1 - 5.3 | quintet | ~ 5-6 |

| H-2, H-4 (methylene) | 4.0 - 4.2 | m | - |

| H-2, H-4 (methylene) | 3.8 - 4.0 | m | - |

| N-H | 1.8 - 2.5 | br s | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | 160 - 162 |

| -CCl₃ | 90 - 92 |

| C-3 (methine) | 68 - 72 |

| C-2, C-4 (methylene) | 48 - 52 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3400 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1760 - 1780 | Strong |

| C-O stretch (ester) | 1200 - 1250 | Strong |

| C-Cl stretch | 780 - 820 | Strong |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

| m/z | Predicted Fragment |

| [M]+ | Molecular ion (low intensity) |

| [M - Cl]+ | Loss of a chlorine atom |

| [M - CCl₃]+ | Loss of the trichloromethyl radical |

| [C₄H₆NO]+ | Azetidin-3-oxy cation |

| [C₃H₆N]+ | Azetidinyl cation |

| [CCl₃CO]+ | Trichloroacetyl cation |

Spectroscopic Data Analysis

-

¹H NMR: The proton on C-3 is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent ester oxygen. It would likely appear as a quintet due to coupling with the four neighboring methylene protons on C-2 and C-4. The methylene protons themselves would likely present as complex multiplets. The N-H proton is expected to be a broad singlet.

-

¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal. The carbon of the -CCl₃ group is also expected to be significantly downfield. The C-3 carbon, attached to the oxygen, will be more downfield than the C-2 and C-4 methylene carbons.

-

IR Spectroscopy: The spectrum should be characterized by a strong absorption band for the C=O stretch of the trichloroacetate ester, likely at a higher wavenumber than typical esters due to the electron-withdrawing effect of the chlorine atoms. A medium intensity N-H stretching band and strong C-O and C-Cl stretching bands are also anticipated.

-

Mass Spectrometry: The molecular ion peak is expected to be of low intensity. Common fragmentation patterns would involve the loss of chlorine, the trichloromethyl radical, or cleavage of the ester bond to give fragments corresponding to the azetidine and trichloroacetyl moieties.

Characterization Workflow

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the synthesis and spectroscopic characterization of this compound. The proposed esterification protocol represents a standard and reliable method for its preparation. The predicted spectroscopic data, based on established principles and data from related structures, offer a valuable reference for researchers aiming to synthesize and identify this compound. The provided workflows for synthesis and characterization are designed to guide the experimental process in a logical and efficient manner. This document serves as a starting point for further experimental investigation into this and other novel azetidine derivatives.

Azetidin-3-yl 2,2,2-trichloroacetate: A Technical Review of a Novel Azetidine Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-3-yl 2,2,2-trichloroacetate, identified by the CAS number 1219956-76-9, is a unique heterocyclic compound incorporating a strained four-membered azetidine ring and a trichloroacetate ester functional group.[1][2][3][4][5] While specific literature on this exact molecule is sparse, its structural components—the azetidine core and the trichloroacetate moiety—are well-documented in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview based on available information for analogous structures, including postulated synthesis, potential biological activities, and relevant experimental protocols. The azetidine scaffold is of significant interest in drug discovery due to its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and target-binding affinity.[6][7][8]

Chemical Properties

A summary of the basic chemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1219956-76-9 | [1][2][3] |

| Molecular Formula | C₅H₆Cl₃NO₂ | [1][2] |

| Molecular Weight | 218.46 g/mol | [1] |

| Storage | Recommended at 2-8°C, sealed and dry | [2] |

Postulated Synthesis

A definitive, peer-reviewed synthesis for this compound is not currently published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of azetidin-3-ol and subsequent esterification with a trichloroacetylating agent.

A common route to azetidin-3-ol involves the cyclization of a protected 3-amino-1,2-propanediol derivative.[9] The resulting N-protected azetidin-3-ol can then be deprotected. The free azetidin-3-ol can subsequently undergo esterification. A general method for the formation of trichloroacetate esters involves the reaction of an alcohol with trichloroacetyl chloride or trichloroacetic anhydride in the presence of a base.

A potential synthetic workflow is depicted below:

Figure 1: Postulated synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-azetidin-3-ol (Example Protocol)

A widely used precursor is N-Boc-azetidin-3-ol. A general procedure for its synthesis from 1-N-Boc-3-hydroxyazetidine involves deprotection using a strong acid like trifluoroacetic acid in a suitable solvent such as dichloromethane.[10]

Step 2: Esterification of Azetidin-3-ol with Trichloroacetyl Chloride (General Procedure)

To a solution of azetidin-3-ol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0°C, a base such as triethylamine or pyridine is added. Trichloroacetyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Potential Biological Activities

The biological profile of this compound has not been reported. However, the diverse pharmacological activities of other azetidine-containing compounds suggest several potential areas of application.[6][7] The trichloroacetate moiety is also known to have biological effects, primarily as a metabolite of trichloroethylene, and is used in dermatology.[11][12][13]

A summary of the biological activities of various functionalized azetidine derivatives is provided in Table 2.

| Biological Activity | Example Azetidine Derivatives | Reference(s) |

| Anticancer | 3-Aryl-3-sulfanyl azetidines, azetidine-based quinolones | [8][14] |

| Antibacterial | Quinolone-containing azetidines, various substituted azetidines | [8][15] |

| Antiviral | Various functionalized azetidines | [7] |

| Anti-inflammatory | Azetidine-2-one derivatives | [16] |

| CNS Activity | GABA uptake inhibitors, dopamine antagonists | [7][17] |

| Antimalarial | Various functionalized azetidines | [7] |

| Antidiabetic | Various functionalized azetidines | [7] |

Signaling Pathway Involvement: A Hypothetical Model

Given the prevalence of azetidine-containing compounds as enzyme inhibitors, a hypothetical mechanism of action for this compound could involve the covalent modification of a target protein. The trichloroacetate group can act as a leaving group, facilitating nucleophilic attack from a residue in the active site of an enzyme.

Figure 2: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents an under-explored area of medicinal chemistry. While direct experimental data is lacking, the known synthetic methodologies for its constituent parts and the broad biological activities of related azetidine derivatives provide a strong foundation for future research. The unique combination of a strained azetidine ring and a reactive trichloroacetate ester suggests potential for this molecule as a chemical probe or a lead compound in drug discovery programs. Further investigation into its synthesis and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

- 1. Azetidines page 7 | BenchChem [benchchem.com]

- 2. 1219956-76-9|this compound|BLDpharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. CAS [chemicalbook.com]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]

- 10. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 11. TRICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ajchem-a.com [ajchem-a.com]

- 16. jmchemsci.com [jmchemsci.com]

- 17. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential Biological Activity of Azetidin-3-yl 2,2,2-trichloroacetate: A Technical Overview for Researchers

Disclaimer: As of November 2025, a comprehensive review of scientific literature reveals no specific studies detailing the biological activity of azetidin-3-yl 2,2,2-trichloroacetate. This technical guide, therefore, provides an in-depth analysis of the potential biological activities of this compound by examining the well-documented bioactivities of structurally related azetidine derivatives and the chemical properties of the 2,2,2-trichloroacetate moiety. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a rigid framework that can favorably orient substituents for interaction with biological targets.[1] Azetidine derivatives have been reported to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and central nervous system (CNS) effects.[1][2][3] The substitution pattern on the azetidine ring plays a crucial role in determining the specific biological activity.

The subject of this guide, this compound, features an ester linkage at the 3-position of the azetidine ring. While the biological implications of the 2,2,2-trichloroacetate group in this specific context are unknown, this moiety is commonly utilized in organic synthesis. Trichloroacetic acid itself is known to be a strong acid used as a precipitant for macromolecules and in topical medical treatments.[4]

Potential Biological Activities Based on Structural Analogs

Given the absence of direct data, we can infer potential biological activities by examining related azetidine compounds, particularly those functionalized at the 3-position.

Central Nervous System Activity

Azetidine derivatives have shown significant promise as modulators of CNS targets.

-

GABA Uptake Inhibition: Certain azetidine derivatives act as conformationally constrained analogs of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. These compounds have been evaluated for their potency as GABA uptake inhibitors, which can prolong the inhibitory action of GABA and may have applications in treating neurological disorders such as epilepsy.[5] For instance, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have shown moderate affinity for the GABA transporters GAT-1 and GAT-3.[5]

-

Cholinesterase Inhibition: Derivatives of 3-aryl-3-azetidinyl acetic acid methyl ester have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a strategy employed in the treatment of Alzheimer's disease.[6]

Anticancer Activity

The azetidine scaffold is a component of several potent anticancer agents. While many of these are azetidin-2-ones (β-lactams), the broader class of azetidines also exhibits antiproliferative properties.

-

Tubulin Polymerization Inhibition: Certain azetidinone derivatives, which are structurally related to the core azetidine ring, have been shown to inhibit tubulin polymerization, a critical process in cell division. This mechanism is shared by established anticancer drugs like paclitaxel.

-

General Antiproliferative Effects: A variety of N-substituted azetidinones have demonstrated good anticancer activity in vitro.[1]

Antimicrobial Activity

The most well-documented activity of azetidine-containing compounds is their antimicrobial effect, largely attributed to the β-lactam (azetidin-2-one) subclass, which forms the basis of penicillin and cephalosporin antibiotics.[7] These compounds typically work by inhibiting bacterial cell wall synthesis.[7] While this compound is not a β-lactam, the broader class of azetidine derivatives has shown antibacterial and antifungal properties.[1][8]

-

Antibacterial Action: Various 3-chloro-azetidin-2-one derivatives have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

-

Antifungal Properties: Some phenyl azetidine-2-one derivatives have exhibited mild to moderate antifungal activity.[1]

Antimalarial Activity

Recent studies have highlighted the potential of bicyclic azetidines as a novel class of antimalarial agents. These compounds target the Plasmodium falciparum phenylalanyl-tRNA synthetase and have demonstrated efficacy in in vivo models of malaria.[9]

Quantitative Data for Structurally Related Azetidine Derivatives

The following tables summarize the reported quantitative biological data for various azetidine derivatives. It is crucial to note that this data is for compounds structurally distinct from this compound and should be used for comparative and hypothesis-generating purposes only.

Table 1: GABA Uptake Inhibition by Azetidine Derivatives [5]

| Compound | Target | IC50 (µM) |

| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |

| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 |

Table 2: Antibacterial Activity of Azetidin-4-one Derivatives [8]

| Compound | Bacterial Strain | Concentration (mg/mL) | Zone of Inhibition (mm) |

| M7 | Staphylococcus aureus | 0.01 | 22 |

| M7 | Escherichia coli | 0.01 | 25 |

| M8 | Escherichia coli | 0.01 | 25 |

| Ampicillin (Control) | Escherichia coli | 0.01 | ~27 |

Experimental Protocols for Key Biological Assays

The following are generalized methodologies for assessing the potential biological activities discussed. These protocols would need to be adapted and optimized for the specific evaluation of this compound.

GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GABA transporters (GATs).

-

Preparation of Synaptosomes or Transporter-Expressing Cells: Isolate synaptosomes from rat brain tissue or use cultured cells stably expressing the desired GAT subtype (e.g., GAT-1, GAT-3).

-

Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (this compound).

-

GABA Uptake: Initiate GABA uptake by adding a solution containing a known concentration of radiolabeled GABA (e.g., [³H]GABA).

-

Termination and Measurement: After a defined incubation period, terminate the uptake by rapid filtration and washing. Measure the amount of radioactivity incorporated into the synaptosomes or cells using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition of GABA uptake at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.

-

Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized cell density.

-

Compound Dilution Series: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Cell Viability Assay for Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the biological evaluation of azetidine derivatives.

Caption: Potential mechanism of GABA uptake inhibition by an azetidine derivative.

Caption: Experimental workflow for an MTT-based cell viability assay.

Conclusion and Future Directions

While there is currently no direct evidence for the biological activity of this compound, the extensive body of research on related azetidine derivatives suggests several promising avenues for investigation. Based on structural analogy, this compound warrants evaluation for its effects on the central nervous system, as well as for potential anticancer and antimicrobial properties.

Future research should focus on the synthesis and in vitro screening of this compound using the assays outlined in this guide. Initial studies should aim to establish a general biological activity profile, which can then be refined through more specific mechanistic investigations. The findings from such studies will be crucial in determining whether this novel azetidine derivative holds therapeutic promise.

References

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. ijbpas.com [ijbpas.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Targets of Azetidin-3-yl 2,2,2-Trichloroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its conformational rigidity and synthetic tractability.[1][2] This technical guide explores the potential therapeutic targets of azetidin-3-yl 2,2,2-trichloroacetate by examining the known biological activities of structurally related azetidine derivatives. While direct studies on this specific compound are not publicly available, the extensive research on the azetidine core provides a strong foundation for predicting its potential pharmacological profile. This document summarizes key therapeutic areas where azetidine-containing molecules have shown promise, including oncology, neuroscience, and infectious diseases. Detailed experimental protocols and conceptual signaling pathways are provided to guide future research and drug development efforts.

Introduction to the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. Their unique structural properties, which strike a balance between rigidity and stability, make them attractive moieties for designing novel therapeutic agents.[1][2] The incorporation of an azetidine ring can influence a molecule's physicochemical properties, such as solubility and metabolic stability, while providing a three-dimensional architecture that can facilitate precise interactions with biological targets.

The subject of this guide, this compound, combines the azetidine core with a trichloroacetate group. Trichloroacetic acid and its salts are known for their use as protein precipitants and in topical therapeutic applications.[3][4] The biological activity of the combined molecule would likely be dictated by the azetidine ring's interactions, the nature of the substituent at the nitrogen atom, and the reactivity or leaving group potential of the trichloroacetate moiety.

Potential Therapeutic Areas and Targets of Azetidine Derivatives

Based on extensive research into various substituted azetidines, several key therapeutic areas have emerged. The following sections detail the potential targets and summarize the relevant quantitative data.

Oncology

Azetidine derivatives have shown significant promise as anticancer agents, with activities ranging from antiproliferative effects to the inhibition of key signaling molecules.

-

Tubulin Polymerization Inhibition: Certain 3-fluoroazetidin-2-one derivatives, analogous to combretastatin A-4, have demonstrated potent inhibition of tubulin polymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

-

Antiproliferative Activity: 3-chloro-azetidin-2-one derivatives have exhibited antiproliferative activity against human breast cancer cell lines, including MCF-7 and SKBR3.[6][7]

Table 1: Anticancer Activity of Azetidine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 3-Fluoroazetidin-2-ones | MCF-7 | IC50 | 0.075 µM - 0.095 µM | [5] |

| Hs578T | IC50 | 0.033 µM | [5] | |

| MDA-MB-231 | IC50 | 0.620 µM | [5] | |

| 3-Chloro-azetidin-2-ones | MCF-7, SKBR3 | - | Dose-dependent inhibition | [7] |

Neuroscience

The constrained nature of the azetidine ring makes it an ideal scaffold for designing ligands that target receptors and transporters in the central nervous system.

-

GABA Uptake Inhibition: Azetidine derivatives have been designed as conformationally constrained analogues of GABA and have shown inhibitory activity at GABA transporters (GATs), particularly GAT-1 and GAT-3.[8] This activity suggests potential applications in treating neurological disorders such as epilepsy.

-

Triple Reuptake Inhibition: Novel 3-substituted azetidine derivatives have been evaluated as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin, norepinephrine, and dopamine.[9] Such compounds have potential as antidepressants with a broad spectrum of action.

Table 2: Neuropharmacological Activity of Azetidine Derivatives

| Compound Class | Target | Activity Metric | Value | Reference |

| Azetidin-2-ylacetic acid derivatives | GAT-1 | IC50 | 2.01 µM - 2.83 µM | [8] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | IC50 | 15.3 µM | [8] |

| 3-Aryl-3-oxypropylamine based azetidines | Serotonin, Norepinephrine, Dopamine Transporters | - | In vivo activity in FST at 10-40 mg/kg | [9] |

Infectious Diseases

The azetidine scaffold has also been incorporated into molecules with potent antimicrobial activity.

-

Antibacterial Activity: N-substituted-3-chloro-2-azetidinones have been synthesized and screened for their antibacterial properties, showing good to moderate activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[10][11]

-

Antitubercular Activity: A series of azetidine derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by inhibiting mycolic acid biosynthesis.[12]

Table 3: Antimicrobial Activity of Azetidine Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference |

| N-substituted-3-chloro-2-azetidinones | S. aureus, B. subtilis, P. aeruginosa, E. coli | - | Good to moderate activity | [10][11] |

| BGAz series azetidines | Mycobacterium tuberculosis | MIC99 | <10 µM | [12] |

Methodologies for Key Experiments

This section provides an overview of the experimental protocols that would be relevant for assessing the therapeutic potential of this compound, based on the activities observed for other azetidine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) and incubate for 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of GABA by specific transporters.

Protocol:

-

Transporter Expression: Use HEK293 cells transiently or stably expressing the human GAT-1 or GAT-3 transporter.

-

Cell Plating: Plate the cells in a suitable assay plate.

-

Assay Buffer: Wash the cells with a buffer containing the test compound at various concentrations.

-

GABA Uptake: Add radiolabeled GABA (e.g., [³H]GABA) and incubate for a short period (e.g., 10-20 minutes) at room temperature.

-

Termination and Lysis: Stop the uptake by washing with ice-cold buffer and lyse the cells.

-

Scintillation Counting: Measure the radioactivity in the cell lysate using a scintillation counter to quantify the amount of GABA taken up.

-

Data Analysis: Calculate the IC50 values by comparing the uptake in the presence of the inhibitor to the control.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) in a suitable broth medium overnight.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the conceptual signaling pathways and experimental workflows relevant to the potential therapeutic applications of azetidine derivatives.

References

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 2,2,2-Trichloroacetate | C2Cl3O2- | CID 119236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Azetidin-3-yl 2,2,2-trichloroacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, representative experimental protocol for the synthesis and characterization of azetidin-3-yl 2,2,2-trichloroacetate, a molecule of interest in medicinal chemistry and drug discovery. The protocols and data presented are based on established synthetic methodologies for analogous azetidine derivatives and serve as a comprehensive guide for researchers.

Introduction

Azetidine derivatives are a significant class of heterocyclic compounds in pharmaceutical sciences due to their presence in various biologically active molecules, including antibiotics and enzyme inhibitors.[1][2][3] The strained four-membered ring of azetidine provides a unique conformational rigidity that can be exploited in drug design. The 2,2,2-trichloroacetate ester at the 3-position of the azetidine ring introduces a reactive group that can be useful for further chemical modifications or as a leaving group in substitution reactions. This functional group may also impart specific biological activities.

While extensive literature exists for various substituted azetidines, this document outlines a general, yet detailed, protocol for the synthesis and characterization of this compound.

Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of this compound. These values are representative and may vary based on specific experimental conditions.

| Parameter | Value |

| Reactants | |

| N-Boc-azetidin-3-ol | 1.0 eq |

| 2,2,2-Trichloroacetyl chloride | 1.2 eq |

| Triethylamine | 1.5 eq |

| Dichloromethane | 10 mL/mmol of N-Boc-azetidin-3-ol |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Product | |

| Product Name | N-Boc-azetidin-3-yl 2,2,2-trichloroacetate |

| Expected Yield | 85-95% |

| Purity (by NMR) | >95% |

| Deprotection | |

| Reagent | Trifluoroacetic acid (TFA) |

| Yield | >90% |

| Final Product | This compound |

Experimental Protocols

1. Synthesis of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate

This procedure describes the esterification of N-Boc-azetidin-3-ol with 2,2,2-trichloroacetyl chloride.

-

Materials:

-

N-Boc-azetidin-3-ol

-

2,2,2-Trichloroacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-azetidin-3-ol and dissolve it in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add 2,2,2-trichloroacetyl chloride dropwise to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

2. Deprotection to Yield this compound

This step involves the removal of the Boc protecting group.

-

Materials:

-

N-Boc-azetidin-3-yl 2,2,2-trichloroacetate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N-Boc-azetidin-3-yl 2,2,2-trichloroacetate in dichloromethane.

-

Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting residue is the trifluoroacetate salt of the desired product, which can be used directly or neutralized.

-

3. Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the N-H bond of the azetidine.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Azetidine derivatives as potential inhibitors of KRAS signaling.[4][5]

Potential Applications

Azetidine-containing compounds have been explored for a variety of therapeutic applications. Notably, derivatives of azetidine have been investigated as:

-

Anticancer Agents: Many azetidinone (β-lactam) derivatives have shown potent antiproliferative activity.[2][6] For example, they have been designed as analogues of combretastatin A-4 to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[2]

-

Covalent Inhibitors: The azetidine scaffold can be incorporated into molecules designed to form covalent bonds with specific targets. For instance, N-(1-acryloylazetidin-3-yl) acetamides have been developed as covalent inhibitors of the KRAS(G12C) mutant protein, a key driver in several cancers.[4][5]

-

Antibacterial Agents: The β-lactam ring, a core feature of many azetidinones, is the cornerstone of a major class of antibiotics.[1][3]

The title compound, this compound, can serve as a versatile intermediate for the synthesis of more complex molecules for these and other applications. The trichloroacetate group can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities at the 3-position of the azetidine ring.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1 H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Azetidin-3-yl 2,2,2-Trichloroacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine moieties are increasingly incorporated into drug candidates due to their favorable physicochemical properties, which can improve metabolic stability, aqueous solubility, and target engagement. Azetidin-3-yl 2,2,2-trichloroacetate is a valuable, albeit specialized, synthetic intermediate for introducing the azetidin-3-yl scaffold onto a variety of molecular frameworks. The trichloroacetate group serves as a competent leaving group, facilitating nucleophilic substitution at the 3-position of the azetidine ring. These application notes provide an overview of its potential uses and detailed protocols for its synthesis and subsequent reactions.

Key Applications

This compound is primarily utilized as an electrophile in nucleophilic substitution reactions to construct C-N, C-O, C-S, and C-C bonds at the 3-position of the azetidine ring. This enables the synthesis of a diverse range of 3-substituted azetidines, which are key building blocks in medicinal chemistry. The reactivity of the trichloroacetate leaving group is comparable to other common activating groups like mesylates and tosylates.

Synthesis of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate

The synthesis of the title compound is typically achieved from a commercially available or readily synthesized N-protected azetidin-3-ol. The Boc (tert-butoxycarbonyl) protecting group is commonly used for the azetidine nitrogen to prevent side reactions.

Experimental Protocol: Synthesis of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate

-

To a stirred solution of N-Boc-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Slowly add trichloroacetyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-Boc-azetidin-3-yl 2,2,2-trichloroacetate.

Caption: Synthetic workflow for N-Boc-azetidin-3-yl 2,2,2-trichloroacetate.

Application in Nucleophilic Substitution Reactions

The primary application of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate is in SN2 reactions with a variety of nucleophiles. The following protocols are representative examples.

General Experimental Protocol for Nucleophilic Substitution

-

To a solution of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile, 0.2 M) under an inert atmosphere, add the nucleophile (1.2-1.5 eq).

-

If the nucleophile is an amine or thiol, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq). For other nucleophiles, a base like potassium carbonate or cesium carbonate may be used.

-

Heat the reaction mixture to a temperature between 60-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 3-substituted azetidine.

Caption: General scheme for nucleophilic substitution reactions.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes the expected products and typical reaction conditions for the substitution of N-Boc-azetidin-3-yl 2,2,2-trichloroacetate with various nucleophiles. Yields are estimated based on analogous reactions with other leaving groups such as tosylates and mesylates.

| Entry | Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Product (N-Boc-3-(Nu)-azetidine) | Expected Yield (%) |

| 1 | Benzylamine | DIPEA | DMF | 80 | N-Boc-3-(benzylamino)azetidine | 75-85 |

| 2 | Morpholine | K₂CO₃ | ACN | 80 | N-Boc-3-morpholinoazetidine | 80-90 |

| 3 | Sodium azide | - | DMF | 100 | N-Boc-3-azidoazetidine | 85-95 |

| 4 | Phenol | Cs₂CO₃ | DMF | 90 | N-Boc-3-phenoxyazetidine | 60-75 |

| 5 | Thiophenol | Et₃N | ACN | 60 | N-Boc-3-(phenylthio)azetidine | 70-80 |

| 6 | Diethyl malonate | NaH | THF | 65 | Diethyl (N-Boc-azetidin-3-yl)malonate | 50-65 |

Deprotection of the N-Boc Group

The N-Boc protecting group can be readily removed under acidic conditions to provide the free azetidine, which can be further functionalized.

Experimental Protocol: N-Boc Deprotection

-

Dissolve the N-Boc protected 3-substituted azetidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (e.g., 4 M).

-

Stir the mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If necessary, triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

-

The free base can be obtained by neutralization with a suitable base (e.g., aqueous sodium bicarbonate) and extraction with an organic solvent.

Conclusion

This compound serves as a versatile synthetic intermediate for the introduction of the azetidin-3-yl moiety. The protocols provided herein, based on established chemical principles and analogous reactions, offer a solid foundation for researchers to explore the utility of this reagent in the synthesis of novel 3-substituted azetidines for applications in drug discovery and medicinal chemistry. Careful optimization of reaction conditions may be necessary for specific substrates.

Application Notes and Protocols: Azetidin-3-yl 2,2,2-Trichloroacetate and its Analogs in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their unique strained ring system imparts desirable physicochemical properties to parent drug molecules, including improved solubility, metabolic stability, and conformational rigidity.[1][2] Specifically, the introduction of substituents at the C-3 position of the azetidine ring is a common strategy for modulating biological activity.

While azetidin-3-yl 2,2,2-trichloroacetate is not extensively documented as an isolated reagent, its role can be inferred as a reactive intermediate for the synthesis of 3-substituted azetidines. The 2,2,2-trichloroacetate group serves as an excellent leaving group, facilitating nucleophilic substitution at the C-3 position of the azetidine ring. This application note will detail the use of conceptually similar and more widely documented activating groups for azetidin-3-ol, such as trichloroacetimidates, tosylates, and mesylates, as well as activation via the Mitsunobu reaction, to generate diverse 3-substituted azetidines for medicinal chemistry applications, with a focus on the synthesis of triple reuptake inhibitors (TRIs).[3][4]

Principle of Application